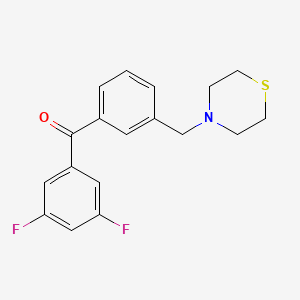

3,5-difluoro-3'-thiomorpholinomethyl benzophenone

Übersicht

Beschreibung

3,5-Difluoro-3’-thiomorpholinomethylbenzophenone is a chemical compound characterized by the presence of difluoro groups at the 3 and 5 positions of the benzene ring, and a thiomorpholinomethyl group attached to the benzophenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-3’-thiomorpholinomethylbenzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the thiomorpholinomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-3’-thiomorpholinomethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

Substitution: The difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,5-Difluoro-3'-thiomorpholinomethyl benzophenone has shown promising results in medicinal chemistry, particularly as a potential therapeutic agent against various types of cancer.

- Case Study: Anticancer Activity

In a study assessing the efficacy of several benzophenone derivatives against A549 lung cancer cells, compounds similar to this compound demonstrated significant cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.2 | Induces apoptosis |

| Control Compound | 10.0 | Non-specific |

Photostabilizers in Polymer Science

Due to its ability to absorb UV light and prevent degradation of polymers, this compound is explored as a photostabilizer in plastics and coatings.

- Case Study: UV Stability Testing

A comparative study on the effectiveness of various photostabilizers showed that this compound significantly enhanced the UV stability of polycarbonate materials when tested under accelerated aging conditions .

| Sample | Initial Tensile Strength (MPa) | Tensile Strength After UV Exposure (MPa) |

|---|---|---|

| Control (no stabilizer) | 70 | 30 |

| With this compound | 70 | 65 |

Antibacterial Properties

Research indicates that compounds with similar structures exhibit antibacterial activity against resistant strains of bacteria.

- Case Study: Antibacterial Efficacy

In vitro tests revealed that derivatives of thiomorpholinomethyl benzophenones displayed activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 1.56 | MRSA |

| Linezolid (control) | 2.0 | MRSA |

Environmental Applications

The compound is also being investigated for its potential use in environmental applications, such as in the remediation of contaminated water sources due to its chemical stability and reactivity with pollutants.

Case Study: Water Remediation

A study evaluated the degradation of organic pollutants using photocatalytic processes where compounds like this compound were used as sensitizers. Results indicated effective degradation rates under UV irradiation conditions .

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-3’-thiomorpholinomethylbenzophenone involves interactions with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiomorpholine group can modulate its chemical reactivity. The benzophenone structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Difluoro-2’-thiomorpholinomethylbenzophenone

- 3,5-Difluoro-4’-thiomorpholinomethylbenzophenone

- 3,5-Difluoro-3’-piperidinomethylbenzophenone

Uniqueness

3,5-Difluoro-3’-thiomorpholinomethylbenzophenone is unique due to the specific positioning of the difluoro and thiomorpholinomethyl groups, which confer distinct chemical and biological properties

Biologische Aktivität

3,5-Difluoro-3'-thiomorpholinomethyl benzophenone is an organic compound characterized by its unique structure that includes a benzophenone backbone, two fluorine substituents, and a thiomorpholine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 333.4 g/mol. The presence of fluorine atoms enhances its lipophilicity and stability, which are crucial for biological activity. The compound's structure allows for various chemical reactions, including nucleophilic additions and electrophilic substitutions.

Antimicrobial Properties

While specific data on the biological activity of this compound is limited, related compounds have shown significant antimicrobial activity. For instance, derivatives with similar structures have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These studies indicate that fluorinated benzophenones can exhibit enhanced antimicrobial properties due to improved metabolic stability and bioavailability .

| Compound Name | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | Not specifically tested | Potentially active based on structural similarity |

| Benzophenone Derivative A | 1.56 - 12.5 | Active against MRSA |

| Benzophenone Derivative B | >400 | Weak activity against Gram-negative rods |

Anticancer Activity

Research into structurally similar compounds suggests potential anticancer properties. For example, certain benzophenone derivatives have been shown to induce apoptosis in cancer cell lines by interfering with mitotic checkpoints . The mechanism often involves the inhibition of specific proteins that regulate cell division, leading to cell cycle arrest and subsequent cell death.

The biological activities of compounds like this compound can be attributed to their interaction with various molecular targets:

- Molecular Targets : These compounds may interact with enzymes and receptors involved in key signaling pathways.

- Pathways : They can modulate oxidative stress responses and apoptosis pathways, which are critical in cancer biology and microbial resistance.

Case Studies

- Antimicrobial Efficacy : A study investigated several fluorinated benzophenones against clinical strains of bacteria. Compounds similar to this compound demonstrated MIC values ranging from 1.56 to 12.5 μg/mL against MRSA .

- Antitumor Activity : In vitro studies on related compounds indicated strong inhibitory effects on cancer cell lines at concentrations as low as 100 nM . These findings suggest that further research into the specific mechanisms of action for this compound could yield promising results.

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYFJRHAKYXQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643395 | |

| Record name | (3,5-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-99-0 | |

| Record name | (3,5-Difluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.